molecular formula C21H21BrN2O3 B5150070 N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide

Cat. No. B5150070
M. Wt: 429.3 g/mol
InChI Key: OOLKYWSTWDQFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide, also known as Brorphine, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use in pain management.

Mechanism of Action

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide binds to and activates the mu-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. Activation of this receptor results in the inhibition of neurotransmitter release and the subsequent reduction of pain sensation. N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has been shown to produce potent analgesic effects in animal models. It also has the potential to induce respiratory depression, sedation, and physical dependence. In addition, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has been shown to have antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise control of the opioid receptor activation and the subsequent effects on cellular and physiological processes. However, one limitation is the potential for physical dependence and addiction, which can complicate the interpretation of experimental results.

Future Directions

Future research on N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide could focus on its potential use in pain management, opioid addiction treatment, and cancer therapy. Additionally, further studies could investigate the structural modifications of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide to improve its selectivity and reduce its potential for physical dependence and addiction. Finally, research could also explore the potential use of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide is synthesized through a multi-step process that involves the coupling of 4-bromophenylacetic acid with 2-phenylethylamine, followed by cyclization with phosgene and subsequent reduction of the resulting acid chloride with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has been studied for its potential use in pain management due to its opioid receptor agonist activity. It has also been studied for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-2-19(25)23(13-12-15-6-4-3-5-7-15)18-14-20(26)24(21(18)27)17-10-8-16(22)9-11-17/h3-11,18H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLKYWSTWDQFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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